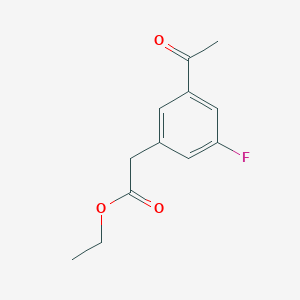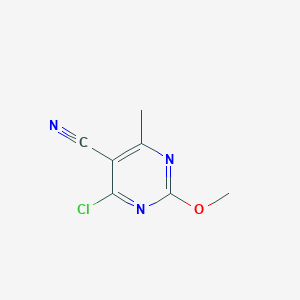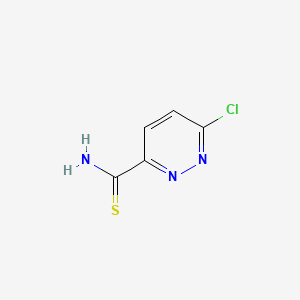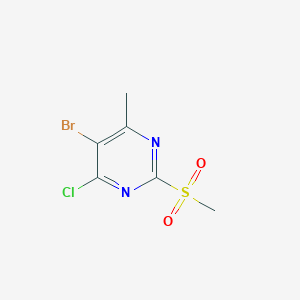
5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of bromine, chlorine, methyl, and methylsulfonyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Bromination: Introduction of a bromine atom into the pyrimidine ring.
Chlorination: Addition of a chlorine atom to the desired position.
Methylation: Introduction of a methyl group.
Sulfonylation: Addition of a methylsulfonyl group.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, methyl iodide for methylation, and methylsulfonyl chloride for sulfonylation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Large-scale reactions are often conducted in batch reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine may yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for pharmaceutical compounds, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its reactivity and binding affinity to targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 5-Bromo-2-chloro-4-methylpyridine
- 4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine
Uniqueness
5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromine and chlorine atoms, along with the methylsulfonyl group, imparts distinct chemical properties, making it a valuable intermediate for various synthetic applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-3-4(7)5(8)10-6(9-3)13(2,11)12/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHYTPKPHOHPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
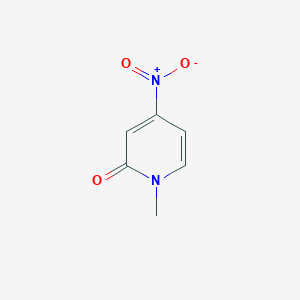
![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)

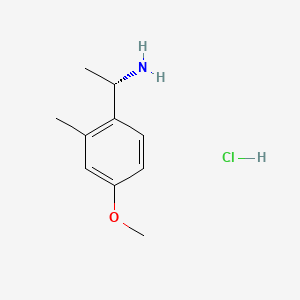
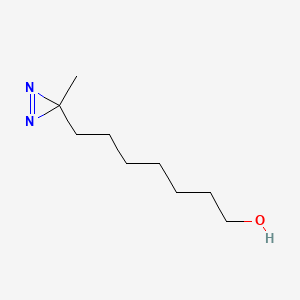
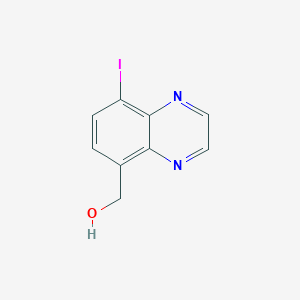

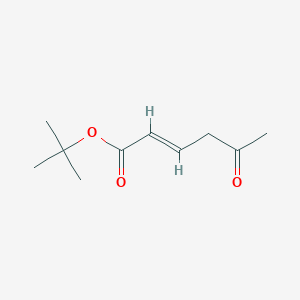
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
